5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, acetic acid, and chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thioxo group.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structural similarity to other biologically active molecules suggests it could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is not well-understood. it is likely to interact with specific molecular targets and pathways, similar to other pyrimidinedione derivatives. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-diones: These compounds share a similar core structure and have been studied for their biological activities.
Acylhydrazone-containing matrine analogues: These compounds also feature a pyrimidinedione core and have shown significant biological activity.
Uniqueness
5-(2,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to the presence of the 2,4-dimethoxybenzyl and thioxo groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18N2O4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methyl]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-16-13(18)11(14(19)17(2)15(16)22)7-9-5-6-10(20-3)8-12(9)21-4/h5-6,8,11H,7H2,1-4H3 |
InChI Key |
QOPFIZUWTKMKDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=S)C)CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.